A Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: Properties, Synthesis, and Potential Applications
A Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: Properties, Synthesis, and Potential Applications
Authored for Drug Development Professionals and Medicinal Chemists
Executive Summary
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluorinated heterocyclic compound built upon the 4H-1,3-benzodioxin scaffold. While specific research on this particular molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The benzodioxin core is a key feature in various bioactive molecules, serving as a versatile building block for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and an exploration of the potential applications of this compound, drawing upon data from structurally related analogues to offer field-proven insights for research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is established by its unique structure, which combines a fluorinated benzene ring with a dioxin heterocycle and an aminomethyl functional group. This combination imparts specific electronic and conformational properties that are valuable for molecular design in drug discovery.
Table 2.1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine | PubChem |
| CAS Number | 1261646-06-3 (Free Base) | Vendor Data |
| 859833-12-8 (Hydrochloride Salt) | [2][3] | |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem |
| Molecular Weight | 183.18 g/mol | PubChem |
| Canonical SMILES | C1C2=C(C(=CC(=C2)F)CN)OCO1 | PubChem |
Table 2.2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | Experimental data is not published. |
| Boiling Point | Data not available | Experimental data is not published. |
| Solubility | Data not available | Expected to be soluble in organic solvents. The hydrochloride salt should exhibit aqueous solubility. |
| pKa | Data not available | The primary amine is basic. For the related 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, the pKa is reported as 3.33±0.20.[4] |
Proposed Synthesis and Reaction Pathway
While a specific, peer-reviewed synthesis for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is not readily found in the literature, a plausible and efficient synthetic route can be designed starting from the commercially available precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[5][6][7] This multi-step approach leverages well-established, high-yielding chemical transformations common in medicinal chemistry workflows.
Step-by-Step Synthesis Protocol
Step 1: Activation of the Primary Alcohol
The primary alcohol on the starting material is a poor leaving group. Therefore, it must first be converted into a more reactive intermediate, such as a tosylate or a halide. Chlorination using thionyl chloride (SOCl₂) is a common and effective method.
-
Dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine may be used to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
Step 2: Nucleophilic Substitution to Form the Amine
The resulting benzylic chloride is an excellent substrate for nucleophilic substitution. Introducing the primary amine can be achieved using several methods, with the Gabriel synthesis being a robust choice to avoid over-alkylation.
-
Dissolve the 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
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Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the phthalimide intermediate. Filter and wash the solid.
-
To deprotect the phthalimide, resuspend the solid in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction, filter off the solid byproduct, and concentrate the filtrate.
-
Perform an acid-base extraction to purify the final amine product. Dissolve the residue in an organic solvent, wash with aqueous acid (e.g., 1M HCl) to protonate the amine, separate the aqueous layer, and then basify with NaOH to regenerate the free amine, which can be extracted with an organic solvent.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.
Table 4.1: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm (multiple signals, complex coupling due to fluorine) |
| O-CH₂-O Protons | δ ~5.0 ppm (singlet) | |
| Ar-CH₂-O Protons | δ ~4.5 ppm (singlet) | |
| Ar-CH₂-N Protons | δ ~3.8 ppm (singlet) | |
| N-H₂ Protons | δ 1.5 - 2.5 ppm (broad singlet) | |
| ¹³C NMR | Aromatic Carbons | δ 100 - 150 ppm (multiple signals, C-F coupling expected) |
| O-CH₂-O Carbon | δ ~95 ppm | |
| Ar-CH₂-O Carbon | δ ~65 ppm | |
| Ar-CH₂-N Carbon | δ ~45 ppm | |
| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands for primary amine) |
| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-2950 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | |
| C-O Stretch (Ether) | 1050-1250 cm⁻¹ (strong bands) | |
| C-F Stretch | 1000-1100 cm⁻¹ | |
| Mass Spec. | [M+H]⁺ | m/z 184.0774 (calculated for C₉H₁₁FNO₂⁺) |
Potential Applications in Medicinal Chemistry
The 4H-1,3-benzodioxin scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1] Derivatives have been explored for various therapeutic applications, suggesting that (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine could serve as a valuable intermediate or a final active pharmaceutical ingredient (API).[8]
-
Enzyme Inhibition: A fluorinated derivative of the 4H-1,3-benzodioxin core has been identified as a binder for Mitogen-activated protein kinase 10 (MAPK10), indicating its potential in developing enzyme inhibitors for cellular signaling pathways.[1]
-
Anti-Neuroinflammatory Agents: Chalcone derivatives incorporating a 1,4-benzodioxan ring have been synthesized and evaluated as potent and reversible inhibitors of human monoamine oxidase B (MAO-B), with additional anti-neuroinflammatory activity.[9] This highlights the utility of the benzodioxin core in designing agents for neurodegenerative diseases.
-
Antidiabetic Agents: Research into benzodioxol derivatives, a structurally related class, has shown their potential as α-amylase inhibitors, making them candidates for the development of novel antidiabetic drugs.[10]
The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine provides a key site for further chemical modification or for forming critical hydrogen bonds with target proteins.
Caption: Potential therapeutic applications of the core scaffold.
Safety, Handling, and Storage
Experimental toxicology data for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is not available.[11] However, based on the safety profiles of structurally similar aminomethylated aromatic compounds, it should be handled as a potentially corrosive and hazardous material.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling should be performed in a properly functioning chemical fume hood.[11]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapors, or spray. This compound is likely corrosive and can cause severe burns.[11] Ingestion may cause severe damage to delicate tissues.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended to maintain product quality.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[11]
References
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MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][11]oxathiin-4-ones and 4H-Benzo[d][1][11]dioxin-4-ones. Retrieved from [Link]
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PubChem. (n.d.). (6-fluoro-4h-1,3-benzodioxin-8-yl)methanol. Retrieved from [Link]
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PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]
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PubChem. (n.d.). 4H-1,3-Benzodioxin. Retrieved from [Link]
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MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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PubMed Central. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Retrieved from [Link]
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ChemicalRegister.com. (n.d.). (6-FLUORO-4H-1,3-BENZODIOXIN-8-YL)METHYLAMINE HCL (CAS No. 859833-12-8) Suppliers. Retrieved from [Link]
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Fisher Scientific. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific. Retrieved from [Link]
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ResearchGate. (2009). A Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Retrieved from [Link]
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PubMed. (2009). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. Retrieved from [Link]
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ACS Publications. (1987). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. Retrieved from [Link]
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PubChem. (n.d.). 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)-. Retrieved from [Link]
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